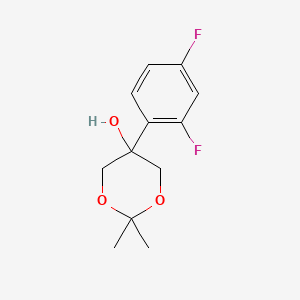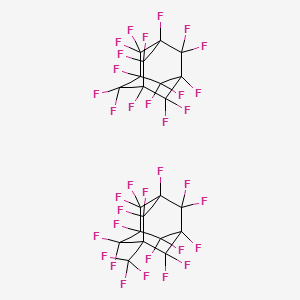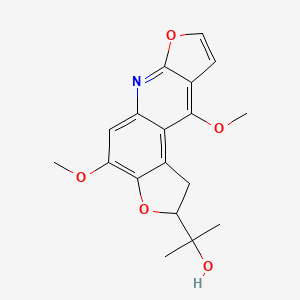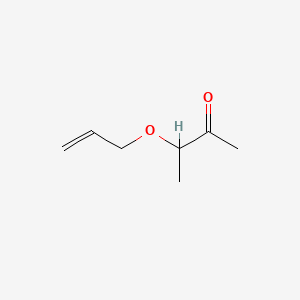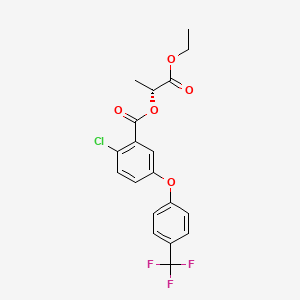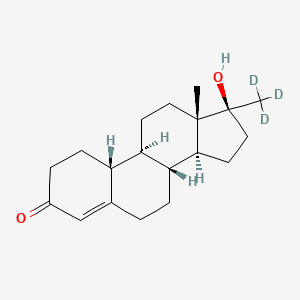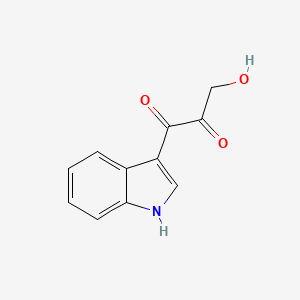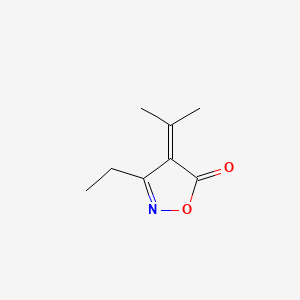
3-Ethyl-4-propan-2-ylidene-1,2-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-propan-2-ylidene-1,2-oxazol-5-one is a heterocyclic compound belonging to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique substituents, which include an ethyl group at the 3-position and a propan-2-ylidene group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-propan-2-ylidene-1,2-oxazol-5-one can be achieved through various methods. One common approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the reaction of α-bromo ketones with amines under oxidative conditions .
Industrial Production Methods
Industrial production of oxazoles, including this compound, often employs catalytic processes. Palladium-catalyzed arylation and alkenylation reactions are commonly used due to their efficiency and regioselectivity . The use of ionic liquids as solvents can also enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-4-propan-2-ylidene-1,2-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of saturated oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and copper nitrate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Palladium catalysts and phosphine ligands are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the ring .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4-propan-2-ylidene-1,2-oxazol-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Ethyl-4-propan-2-ylidene-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of kinases, leading to alterations in cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Disubstituted Oxazoles: These compounds have similar structures but different substituents at the 2- and 5-positions.
Thiazoles: These are structurally similar but contain a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
3-Ethyl-4-propan-2-ylidene-1,2-oxazol-5-one is unique due to its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
3-ethyl-4-propan-2-ylidene-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H11NO2/c1-4-6-7(5(2)3)8(10)11-9-6/h4H2,1-3H3 |
InChI-Schlüssel |
RCMZPAMDGNLWMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NOC(=O)C1=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


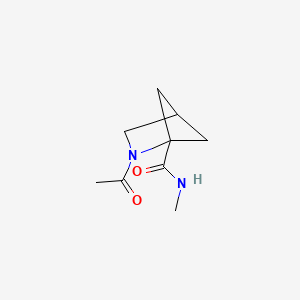
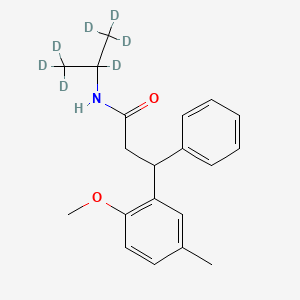
![tert-butyl N-[4-(dimethylamino)butyl]carbamate](/img/structure/B13837902.png)
![3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13837906.png)
